molecular formula C9H6ClF3O2 B3114195 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde CAS No. 2003-15-8

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Cat. No. B3114195
CAS RN: 2003-15-8
M. Wt: 238.59 g/mol
InChI Key: JSHMTEVWQBWYGH-UHFFFAOYSA-N
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Description

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6ClF3O2 . It is a specialized reagent used in the synthesis of other chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde core with a 2-chloro-1,1,2-trifluoroethoxy group attached to the third carbon of the benzene ring . The molecular weight of this compound is 238.59 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Aldehydes, including those structurally similar to 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde, are key intermediates in the synthesis of heterocyclic compounds. For example, the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent demonstrates the versatility of aldehydes in constructing complex molecular architectures (Majo & Perumal, 1996).

Catalytic Oxidation Processes

Aldehydes are pivotal in catalytic oxidation processes, where they serve as substrates for the production of valuable chemicals. Research on the oxidative property of mesoporous Ti-SBA-15 enhanced by chlorosulfonic acid treatment exemplifies the role of aldehydes in catalysis, leading to increased conversion rates without affecting selectivity (Sharma, Soni, & Dalai, 2012).

Enzyme Catalyzed Reactions

The enzyme-catalyzed asymmetric C–C bond formation, utilizing benzaldehyde derivatives, showcases the application of aldehydes in biocatalysis. This process highlights the efficiency and selectivity of enzymes in synthesizing chiral compounds, crucial for pharmaceutical and fine chemical industries (Kühl et al., 2007).

Material Science and Catalytic Properties

Investigations into the catalytic properties of metal-organic frameworks (MOFs) using benzaldehyde demonstrate the integration of aldehydes in material science. These studies reveal how MOFs can be tailored for specific reactions, offering insights into the design of more efficient catalysts (Schlichte, Kratzke, & Kaskel, 2004).

Green Chemistry and Sustainable Processes

The synthesis of 3,1-benzoxazines from 2-aminobenzyl alcohol and benzaldehyde derivatives underlines the role of aldehydes in promoting green chemistry principles. Such reactions, conducted at room temperature without solvents, exemplify the shift towards more sustainable chemical processes (Masesane, Muriithi, & Tabane, 2014).

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is not specified in the search results. Its mechanism of action would depend on its use in a specific chemical reaction or process .

properties

IUPAC Name

3-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHMTEVWQBWYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)Cl)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659330
Record name 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2003-15-8
Record name 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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